AS6
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Overview
Description
AS6, also known as 3’-hexylsulfanyl-abscisic acid, is a synthetic analog of abscisic acid (ABA). Abscisic acid is a plant hormone that plays a crucial role in various physiological processes, including seed maturation, dormancy, and response to environmental stresses such as drought and salinity. This compound is specifically designed to antagonize the interaction between ABA receptors and protein phosphatase 2C (PP2C), making it a valuable tool in studying ABA signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AS6 involves the modification of the ABA molecule by adding a hexylsulfanyl group at the 3’ position. The synthetic route typically includes the following steps:
Starting Material: Abscisic acid is used as the starting material.
Functional Group Modification: The 3’ position of the ABA molecule is modified by introducing a hexylsulfanyl group through a series of chemical reactions, including sulfonation and alkylation.
Purification: The final product is purified using chromatographic techniques to achieve high purity
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the process would likely involve large-scale synthesis using similar reaction conditions as described above. The production would require stringent quality control measures to ensure the consistency and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
AS6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to its parent ABA molecule.
Substitution: The hexylsulfanyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted ABA analogs. These products can be further analyzed using spectroscopic techniques such as NMR and mass spectrometry .
Scientific Research Applications
AS6 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a chemical probe to study the structure-activity relationships of ABA analogs.
Biology: It helps in understanding the role of ABA in plant physiology, particularly in stress responses and developmental processes.
Medicine: this compound is being explored for its potential therapeutic applications in modulating ABA signaling pathways, which could have implications in treating diseases related to stress responses.
Industry: This compound can be used in agricultural research to develop crops with improved stress tolerance
Mechanism of Action
AS6 exerts its effects by antagonizing the interaction between ABA receptors (PYL proteins) and protein phosphatase 2C (PP2C). The hexylsulfanyl group at the 3’ position of this compound blocks the binding site of PP2C, preventing the dephosphorylation of downstream targets. This disruption of the ABA signaling pathway leads to altered physiological responses in plants .
Comparison with Similar Compounds
Similar Compounds
Propenyl-ABA with an O-butyl chain (PAO4): A conformationally restricted analog of AS6 designed to improve affinity for PYL proteins.
Other ABA Analogs: Various ABA analogs with different functional groups at the 3’ position have been developed to study their effects on ABA signaling
Uniqueness of this compound
This compound is unique due to its specific hexylsulfanyl modification, which provides a steric hindrance that effectively blocks PP2C binding. This makes this compound a potent antagonist of ABA signaling, allowing researchers to study the physiological roles of ABA with high specificity .
Properties
CAS No. |
1609660-14-1 |
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Molecular Formula |
C21H32O4S |
Molecular Weight |
380.54 |
IUPAC Name |
(2Z,4E)-5-[(1S)-3-hexylsulfanyl-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C21H32O4S/c1-6-7-8-9-12-26-19-16(3)21(25,20(4,5)14-17(19)22)11-10-15(2)13-18(23)24/h10-11,13,25H,6-9,12,14H2,1-5H3,(H,23,24)/b11-10+,15-13-/t21-/m1/s1 |
InChI Key |
AOFXVHRNNSAVEA-IHZHKDPYSA-N |
SMILES |
CCCCCCSC1=C(C(C(CC1=O)(C)C)(C=CC(=CC(=O)O)C)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AS6; AS 6; AS-6; |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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